4-Benzoylphenyl 3-chlorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H13ClO3 |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
(4-benzoylphenyl) 3-chlorobenzoate |
InChI |
InChI=1S/C20H13ClO3/c21-17-8-4-7-16(13-17)20(23)24-18-11-9-15(10-12-18)19(22)14-5-2-1-3-6-14/h1-13H |
InChI Key |
ZOGHEWHQJBWFIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Esterification Pathways for 4-Benzoylphenyl 3-Chlorobenzoate (B1228886) Synthesis
The synthesis of 4-Benzoylphenyl 3-chlorobenzoate is primarily achieved through esterification, a fundamental reaction in organic chemistry that forms an ester from an alcohol and a carboxylic acid or its derivative. This section explores both traditional and modern catalytic methods for its preparation.
Conventional Esterification Reactions
Conventional synthesis of this compound typically involves the reaction of 4-hydroxybenzophenone (B119663) with a derivative of 3-chlorobenzoic acid, most commonly 3-chlorobenzoyl chloride. This method, an example of acylation, is a straightforward and widely used approach for forming aryl esters.
The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. A suitable aprotic solvent, like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), is used to dissolve the reactants.
General Reaction Scheme: 4-Hydroxybenzophenone + 3-Chlorobenzoyl Chloride → this compound + HCl
An analogous conventional method is the Fischer-Speier esterification, where 4-hydroxybenzophenone is reacted directly with 3-chlorobenzoic acid in the presence of a strong acid catalyst, such as sulfuric acid. This method, however, is reversible and often requires the removal of water to drive the reaction to completion.
A related process for synthesizing the precursor, 4-chloro-4'-hydroxy benzophenone (B1666685), involves reacting p-chlorobenzoyl chloride with phenol (B47542) in the presence of a Lewis acid like aluminum chloride. quickcompany.in This "one-pot" process proceeds via a phenyl ester intermediate. quickcompany.in
Table 1: Conventional Synthesis of a Related Hydroxybenzophenone
| Reactants | Catalyst/Solvent | Temperature | Time | Yield | Purity | Reference |
| p-Chlorobenzoyl chloride, Phenol | Aluminum Chloride / o-dichlorobenzene | 90°C | 12 hours | 85% | >95% | quickcompany.in |
| p-Chlorobenzoyl chloride, Phenol | Aluminum Chloride / o-dichlorobenzene | 80°C | 12 hours | 78% | >95% | quickcompany.in |
This table illustrates the synthesis of a precursor, highlighting typical conditions for related acylation reactions.
Advanced Catalytic Approaches in Ester Synthesis (e.g., Transition Metal Catalysis)
Modern synthetic chemistry has seen the emergence of advanced catalytic systems that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to conventional methods. acs.org Transition metal-catalyzed reactions, in particular, have become powerful tools for ester synthesis. acs.orgcuny.edu
For the synthesis of aryl esters like this compound, methods such as transition metal-catalyzed C-H activation and cross-coupling reactions are highly relevant. acs.orgbeilstein-journals.org These approaches can provide more atom-economical pathways to the desired product. acs.org
Another advanced strategy is the transesterification of aryl esters with phenols, which can be facilitated by earth-abundant alkali metal catalysts. nih.govrsc.org This method is noted for its simple and environmentally friendly conditions. nih.govrsc.org For instance, potassium carbonate (K₂CO₃) has been shown to be an effective heterogeneous catalyst for the transesterification of various aryl esters with phenols, a transformation that is typically challenging. rsc.org While non-basic alkali metal salts like KI, CsI, and NaI can also catalyze the reaction, suggesting the alkali metal ion plays a role in activating the ester's C(acyl)-O bond. nih.govrsc.org
Table 2: Alkali Metal-Catalyzed Transesterification (General Example)
| Ester | Phenol | Catalyst | Solvent | Temperature | Yield | Reference |
| Aryl Ester | Phenol Derivative | K₂CO₃ | Toluene | 60°C | High | nih.govrsc.org |
| Aryl Ester | Phenol Derivative | KI | Toluene | 60°C | Moderate-High | nih.govrsc.org |
| Aryl Ester | Phenol Derivative | CsI | Toluene | 60°C | Moderate-High | nih.govrsc.org |
This table provides generalized conditions for a modern catalytic approach applicable to aryl ester synthesis.
Functional Group Interconversions and Derivatization Strategies
The chemical structure of this compound offers multiple sites for modification, allowing for the synthesis of a wide range of derivatives. These modifications can be targeted at either the 4-benzoylphenyl or the 3-chlorobenzoate portion of the molecule, or the entire structure can be incorporated into a larger polymeric system.
Modification of the 4-Benzoylphenyl Moiety
The 4-benzoylphenyl group can be modified by altering the structure of its precursor, 4-hydroxybenzophenone. The synthesis of hydroxybenzophenones is often achieved through a Friedel-Crafts acylation reaction. derpharmachemica.comresearchgate.net By varying the reactants in this process, a diverse library of analogs can be created. For example, substituting phenol with other substituted phenols or using different benzoyl chlorides allows for the introduction of various functional groups onto the benzophenone core. derpharmachemica.comresearchgate.net
Industrial synthesis of 4-chloro-4′-hydroxybenzophenone, a related compound, can be achieved via a Friedel-Crafts reaction between 4-chlorobenzoyl chloride and anisole, followed by demethylation. justia.com This highlights a common strategy for producing asymmetrically substituted benzophenones. The benzophenone structure itself can also be synthesized through methods like the palladium(II)/oxometalate-catalyzed oxidation of an alcohol or the pyrolysis of anhydrous calcium benzoate (B1203000). googleapis.com
Furthermore, derivatization can occur after the formation of the benzophenone core. For instance, (E)-5-((4-benzoylphenyl)diazenyl)-2-hydroxybenzoic acid has been synthesized through a coupling reaction involving p-aminobenzophenone and salicylic (B10762653) acid, demonstrating the potential for azo coupling reactions on the benzoylphenyl moiety. scispace.com
Modification of the 3-Chlorobenzoate Moiety
The 3-chlorobenzoate portion of the molecule can also be readily modified. This is typically achieved by using different substituted benzoic acids or their corresponding acyl chlorides in the initial esterification step. For example, employing 2-chlorobenzoic acid or 4-chlorobenzoic acid instead of 3-chlorobenzoic acid would result in the synthesis of isomeric products with different substitution patterns on the benzoate ring. oup.com
The synthesis of the precursor, 3-chlorobenzoyl chloride, is typically accomplished by treating 3-chlorobenzoic acid with a chlorinating agent like thionyl chloride. derpharmachemica.com The versatility of this acyl chloride is demonstrated by its reaction with various nucleophiles, such as in the regioselective synthesis of rhamnopyranoside esters. scispace.com
Further functionalization of the benzoate ring is also possible. For example, 4-benzyloxy-3-chlorobenzoic acid can be synthesized from 4-hydroxy-3-chlorobenzoic acid, showcasing how additional groups can be introduced onto the chlorobenzoate precursor before esterification. prepchem.com
Synthesis of Polymeric Analogs and Conjugates
The this compound structure can be incorporated into larger macromolecular architectures, such as polymers and conjugates. The benzophenone moiety is a well-known photoinitiator and its presence makes these molecules suitable for creating photo-crosslinkable polymers.
A key strategy involves converting a precursor like 4-hydroxybenzophenone into a polymerizable monomer. For example, 4-benzoylphenyl acrylate (B77674) can be synthesized by reacting 4-hydroxybenzophenone with acryloyl chloride. chemicalbook.com This acrylate monomer can then undergo polymerization to form polymers with pendant benzophenone groups.
The benzophenone unit is also a critical component in high-performance polymers like polyaryletherketones (PAEKs), including PEEK. googleapis.com The synthesis of these materials often involves Friedel-Crafts reactions with benzophenone-containing monomers. googleapis.com
Additionally, derivatives of the 4-benzoylphenyl moiety can serve as supports in chemical synthesis. Novel tri(4-benzoylphenyl) phosphate (B84403) derivatives have been developed as C-terminal supports for resin-free peptide synthesis, demonstrating a unique application in creating bioconjugates. rsc.org
Reaction Mechanisms and Kinetics of Formation
The formation of this compound typically proceeds through a nucleophilic acyl substitution reaction. The most common and industrially relevant synthetic route is the esterification of 4-hydroxybenzophenone with 3-chlorobenzoyl chloride. This transformation is often carried out under Schotten-Baumann conditions. byjus.comorganic-chemistry.org
Mechanistic Details
The reaction mechanism can be described in the following steps:
Step 1: Deprotonation of the Phenol In the presence of a base, such as sodium hydroxide (B78521) or pyridine, the hydroxyl group of 4-hydroxybenzophenone is deprotonated to form a more nucleophilic phenoxide ion. libretexts.orgchemguide.co.uk
Step 2: Nucleophilic Attack The resulting phenoxide ion acts as a potent nucleophile and attacks the carbonyl carbon of 3-chlorobenzoyl chloride. This leads to the formation of a tetrahedral intermediate.
Step 3: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group. This results in the formation of the final ester product, this compound. byjus.com
Step 4: Neutralization of HCl The eliminated chloride ion combines with the proton from the initial deprotonation step (or a proton from the reaction medium) to form hydrogen chloride. The base present in the reaction mixture neutralizes this acidic byproduct, driving the reaction to completion. byjus.comorganic-chemistry.org
The reaction is typically carried out in a biphasic system, with the reactants in an organic solvent and the base in an aqueous phase. scispace.com The use of a phase-transfer catalyst can enhance the reaction rate by facilitating the transfer of the phenoxide ion from the aqueous to the organic phase. tue.nltue.nl
Kinetics of Formation
Detailed kinetic studies specifically for the formation of this compound are not extensively reported in the public domain. However, the kinetics of Schotten-Baumann reactions are generally understood to be influenced by several factors. scispace.comtue.nl
The reaction rate is significantly influenced by:
The nature of the base: Stronger bases can lead to a higher concentration of the more reactive phenoxide ion, thus increasing the reaction rate. The choice of base can also affect the selectivity of the reaction, minimizing side reactions like the hydrolysis of the acyl chloride. scispace.comtue.nl
The solvent: The solvent system can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction kinetics.
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. However, higher temperatures might also promote undesirable side reactions. tue.nl
Phase-transfer catalyst: In biphasic systems, the presence and efficiency of a phase-transfer catalyst can be a rate-determining factor. tue.nltue.nl
The table below outlines typical conditions for the synthesis of esters via the Schotten-Baumann reaction, which are applicable to the formation of this compound.
| Parameter | Typical Value/Condition | Effect on Reaction |
| Reactants | 4-Hydroxybenzophenone, 3-Chlorobenzoyl chloride | Stoichiometric or slight excess of one reactant |
| Base | Aqueous NaOH, KOH, Pyridine | Catalyzes the reaction, neutralizes HCl |
| Solvent | Dichloromethane, Toluene, Water (biphasic) | Affects solubility and reaction rate |
| Temperature | 0 °C to room temperature | Higher temperature increases rate |
| Catalyst | Phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salt) | Increases rate in biphasic systems |
| Reaction Time | Varies from minutes to several hours | Dependent on other reaction conditions |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structure in solution. For 4-Benzoylphenyl 3-chlorobenzoate (B1228886), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete assignment of all proton and carbon resonances, confirming the connectivity of the 3-chlorobenzoate and 4-benzoylphenyl moieties through the ester linkage.
While a complete, published experimental spectrum for this specific compound is not widely available, a detailed analysis can be constructed based on the well-established chemical shifts of its constituent fragments: the 4-benzoylphenyl group and the 3-chlorobenzoate group. Data from closely related compounds, such as (4-hydroxyphenyl)(phenyl)methanone and various substituted benzoates, further support these assignments. rsc.orgrsc.org
The ¹H NMR spectrum of 4-Benzoylphenyl 3-chlorobenzoate is expected to exhibit a complex series of signals in the aromatic region (typically δ 7.0-8.5 ppm). The spectrum can be divided into signals arising from the three distinct aromatic rings.
3-Chlorobenzoate Ring: This ring system will produce four proton signals. The proton at the C2 position is expected to be a triplet (or a narrow multiplet) due to meta-coupling. The proton at C6 will likely appear as a doublet of doublets. The remaining two protons at C4 and C5 will also present as complex multiplets, likely a triplet and a doublet of doublets, respectively.
4-Benzoylphenyl Ring System: This consists of two phenyl rings. The central phenyl ring, which is part of the ester, is para-substituted, leading to two distinct doublet signals, each integrating to two protons. These correspond to the protons ortho and meta to the ester linkage. The terminal phenyl ring of the benzoyl group will show three sets of signals: a triplet for the para-proton and two triplets (or complex multiplets) for the two sets of ortho- and meta-protons. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| 3-Chlorobenzoate H-2 | 8.1 - 8.2 | t |
| 3-Chlorobenzoate H-4 | 7.6 - 7.7 | ddd |
| 3-Chlorobenzoate H-5 | 7.4 - 7.5 | t |
| 3-Chlorobenzoate H-6 | 8.0 - 8.1 | dt |
| 4-Benzoylphenyl (ester) H | 7.3 - 7.4 | d |
| 4-Benzoylphenyl (ester) H | 7.8 - 7.9 | d |
| Benzoyl (terminal) H-ortho | 7.7 - 7.8 | m |
| Benzoyl (terminal) H-meta | 7.5 - 7.6 | m |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides crucial information on the carbon framework of the molecule. Two distinct carbonyl signals are expected: one for the ester functional group and another for the ketone. The carbon atom bonded to the chlorine atom will also have a characteristic chemical shift.
Carbonyl Carbons: The ester carbonyl carbon is anticipated to resonate around 164-166 ppm, while the ketone carbonyl carbon from the benzoyl group is expected at a more downfield position, typically around 195-197 ppm. rsc.org
Chlorinated Carbon: The carbon atom directly attached to the chlorine on the benzoate (B1203000) ring (C-3) will have a chemical shift in the range of 134-136 ppm.
Aromatic Carbons: The remaining aromatic carbons will appear in the typical region of 120-140 ppm. The carbons ortho and para to the electron-withdrawing carbonyl groups will be shifted further downfield compared to others. The quaternary carbons, including those involved in the ester linkage and the benzoyl linkage, will also be identifiable.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester Carbonyl (C=O) | 164 - 166 |
| Ketone Carbonyl (C=O) | 195 - 197 |
| 3-Chlorobenzoate C-1 | ~131 |
| 3-Chlorobenzoate C-2 | ~133 |
| 3-Chlorobenzoate C-3 | ~135 |
| 3-Chlorobenzoate C-4 | ~130 |
| 3-Chlorobenzoate C-5 | ~128 |
| 3-Chlorobenzoate C-6 | ~131 |
| 4-Benzoylphenyl Quaternary Carbons | 135 - 155 |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within each aromatic ring, confirming the relative positions of protons (ortho, meta, para).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the straightforward assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying the connectivity between the different parts of the molecule. For instance, correlations from the protons on the benzoylphenyl ring to the ester carbonyl carbon would definitively confirm the ester linkage. Similarly, correlations between protons on both phenyl rings of the benzoylphenyl moiety to the ketone carbonyl carbon would confirm that structure.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of the molecule. These methods are excellent for identifying functional groups and providing a unique "fingerprint" for the compound.
The FTIR spectrum of this compound is dominated by strong absorptions from the two carbonyl groups. Based on data from the highly similar compound 4-formylphenyl 4-chlorobenzoate (B1228818), which shows an ester C=O stretch at 1741 cm⁻¹, a similar value is expected. researchgate.net The benzophenone (B1666685) ketone C=O stretch typically appears at a lower wavenumber.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Ester C=O Stretch | ~1740 | Strong, Sharp |
| Ketone C=O Stretch | 1660 - 1680 | Strong, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium (multiple bands) |
| C-O Stretch (Ester) | 1300 - 1100 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of this compound is characterized by contributions from its two primary chromophoric units: the 3-chlorobenzoate moiety and the benzophenone moiety. Analysis of related compounds allows for a detailed prediction of its spectral features.
The 3-chlorobenzoic acid chromophore typically exhibits two main absorption bands in the ultraviolet region. nih.gov These correspond to the π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group. For 3-chlorobenzoic acid in alcohol, absorption maxima are observed around 230 nm and 284 nm. nih.gov
The benzophenone unit is well-known for its distinct electronic transitions. Specifically, 4-hydroxybenzophenone (B119663), a structural precursor, shows absorption maxima that are sensitive to the solvent environment but generally include a strong π → π* transition and a weaker, longer-wavelength n → π* transition associated with the carbonyl group. collectionscanada.gc.caconicet.gov.ar The n → π* transition of the carbonyl group in benzophenones is typically found between 330-380 nm, while more intense π → π* transitions occur at shorter wavelengths, often below 300 nm. rsc.org
For this compound, the composite spectrum is expected to be a superposition of the transitions from both parts of the molecule. The intense π → π* transitions originating from the extensive conjugated system of the benzophenone core and the chlorophenyl ring will likely dominate the spectrum at shorter wavelengths (<300 nm). A less intense n → π* band, characteristic of the benzophenone carbonyl group, would be expected at a longer wavelength, likely in the 340-370 nm range. The presence of the ester linkage provides electronic insulation between the two aromatic systems, meaning the spectrum will largely reflect the sum of the constituent chromophores rather than a fully conjugated single system.
Table 1: Predicted UV-Vis Absorption Maxima for this compound
| Predicted λmax (nm) | Transition Type | Originating Chromophore |
|---|---|---|
| ~230-240 | π → π* | 3-Chlorobenzoate Moiety |
| ~280-290 | π → π* | Benzophenone & 3-Chlorobenzoate |
Note: These are estimated values based on data for 3-chlorobenzoic acid and substituted benzophenones.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry provides critical information on the molecular weight and structural features of this compound through controlled fragmentation. The electron ionization (EI) mass spectrum would exhibit a molecular ion peak ([M]•+) corresponding to its molecular weight.
The primary fragmentation pathway for esters like this compound involves the cleavage of the ester bond (an α-cleavage). This process can occur in two ways, leading to two key fragment ions:
Formation of the 3-chlorobenzoyl cation: Cleavage of the C-O bond with charge retention on the acyl portion results in the formation of the 3-chlorobenzoyl cation. This ion is expected to produce a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), with peaks at m/z 139 and 141. Further fragmentation of this ion can occur through the loss of carbon monoxide (CO) to yield the 3-chlorophenyl cation (m/z 111/113). docbrown.infonist.gov
Formation of the 4-benzoylphenoxyl radical/cation: Cleavage can also result in the formation of an ion corresponding to the 4-benzoylphenyl portion. The most stable version would be the 4-hydroxybenzophenone radical cation (m/z 198) via a rearrangement, or more directly, the 4-benzoylphenyl cation (m/z 197).
Other significant fragmentation pathways characteristic of the benzophenone moiety include the formation of the benzoyl cation (C₆H₅CO⁺, m/z 105) and the phenyl cation (C₆H₅⁺, m/z 77) from the cleavage around the central carbonyl group. docbrown.infopharmacy180.com
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 342 | [C₂₀H₁₃³⁵ClO₃]•+ | Molecular Ion |
| 197 | [C₁₃H₉O]⁺ | Cleavage of ester, formation of 4-benzoylphenyl cation |
| 139 | [C₇H₄³⁵ClO]⁺ | Cleavage of ester, formation of 3-chlorobenzoyl cation |
| 111 | [C₆H₄³⁵Cl]⁺ | Loss of CO from m/z 139 |
| 105 | [C₇H₅O]⁺ | Cleavage of benzoyl group |
X-ray Diffraction Analysis of Crystal Structure
While a specific crystal structure for this compound is not available in the surveyed literature, its solid-state arrangement can be inferred from extensive studies on substituted benzophenones and aromatic esters. acs.orgacs.org
The molecular geometry of this compound is defined by the spatial relationship between its three main components: the two phenyl rings of the benzophenone core and the 3-chlorobenzoate group.
In substituted benzophenones, the two phenyl rings are not coplanar due to steric hindrance. nih.gov They adopt a twisted conformation, with reported dihedral angles between the planes of the aromatic rings typically ranging from 40° to over 60°, depending on the nature and position of substituents. nih.govacs.org It is expected that the two rings of the benzophenone moiety in the title compound would exhibit a similar significant twist.
The crystal packing of this compound would be stabilized by a network of non-covalent interactions. Based on analogous structures, the following interactions are anticipated:
C-H···O Hydrogen Bonds: The carbonyl oxygen atoms of both the ester and ketone groups are effective hydrogen bond acceptors. Weak intermolecular C-H···O hydrogen bonds involving aromatic C-H donors are a common feature in the crystal packing of benzophenones and esters, contributing significantly to lattice stability. acs.orgresearchgate.net
π-π Stacking: The multiple aromatic rings facilitate π-π stacking interactions. These can occur between the benzoyl rings and the chlorophenyl rings of adjacent molecules, playing a crucial role in the formation of columnar or layered structures. researchgate.netmdpi.com
Halogen Interactions: The chlorine atom on the 3-chlorobenzoate moiety can participate in various weak interactions, including Cl···O or Cl···π contacts, which further direct the crystal packing arrangement. acs.org
Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms, is a well-documented phenomenon for aromatic esters and substituted benzophenones. acs.orgmdpi.comresearchgate.net These different crystalline forms, or polymorphs, arise from variations in molecular conformation or intermolecular packing arrangements and can exhibit different physical properties, such as melting point and solubility.
The conformational flexibility of this compound, particularly the rotational freedom of the phenyl rings and the ester group, suggests a high propensity for polymorphism. Different crystallization conditions (e.g., solvent, temperature, cooling rate) could lead to the isolation of different polymorphs, each stabilized by a unique balance of the intermolecular forces described above. acs.orgmdpi.com While no specific polymorphs have been reported for this compound, its potential to exhibit this behavior is significant based on its chemical class.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 4-Benzoylphenyl 3-chlorobenzoate (B1228886), DFT calculations, often employing hybrid functionals like B3LYP, provide deep insights into its fundamental characteristics. These calculations are instrumental in understanding the molecule's geometry, vibrational modes, and electronic behavior.
Before other properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in 4-Benzoylphenyl 3-chlorobenzoate must be determined. This process, known as geometry optimization, seeks the minimum energy conformation of the molecule. researchgate.net Theoretical geometry optimizations are typically performed using a specific level of theory and basis set, such as B3LYP with a 6-311+G(d,p) basis set. nih.gov The optimized geometric parameters, including bond lengths and angles, can then be compared with experimental data, such as those from X-ray diffraction, to validate the computational model. science.gov
Once the optimized geometry is obtained, vibrational frequency analysis can be performed. molssi.org This calculation predicts the frequencies of the fundamental modes of molecular vibration. The results are often compared with experimental infrared (IR) and Raman spectra to confirm the calculated structure and to aid in the assignment of spectral bands. nih.gov It is crucial that the geometry is fully optimized at the same level of theory as the frequency calculation to ensure the validity of the results, as the analysis is only valid at a stationary point on the potential energy surface where the first derivatives of energy are zero. gaussian.com
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic stability and reactivity. researchgate.net
For this compound, FMO analysis can reveal the distribution of electron density in these key orbitals, indicating the likely sites for electrophilic and nucleophilic attack. numberanalytics.com The analysis provides insights into charge transfer interactions within the molecule. researchgate.net The energies of the HOMO and LUMO, along with the HOMO-LUMO gap, are calculated to assess the molecule's kinetic stability and chemical hardness.
Table 1: Frontier Molecular Orbital Properties
| Property | Description |
|---|---|
| HOMO | Highest Occupied Molecular Orbital energy; indicates electron-donating ability. |
| LUMO | Lowest Unoccupied Molecular Orbital energy; indicates electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; relates to chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP surface displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, prone to nucleophilic attack). Green areas denote neutral potential.
For this compound, the MEP map would highlight the electronegative oxygen atoms of the carbonyl and ester groups as regions of high electron density (red), making them likely sites for interaction with electrophiles. nih.govresearchgate.net Conversely, the hydrogen atoms of the aromatic rings would likely show a more positive potential (blue). This visualization aids in understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will interact with other chemical species. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. numberanalytics.com This method allows for the quantitative analysis of electron delocalization and hyperconjugative interactions. acadpubl.eu
Molecular Dynamics Simulations for Conformational Landscapes
While DFT calculations provide static pictures of a molecule at its minimum energy, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing researchers to explore its conformational landscape and understand how it changes and flexes at a given temperature. nih.gov
For a flexible molecule like this compound, with multiple rotatable bonds, MD simulations can reveal the different conformations the molecule can adopt in solution and the energetic barriers between them. researchgate.net This information is crucial for understanding how the molecule's shape influences its interactions with biological targets or other molecules. By simulating the molecule in a solvent box, the influence of the environment on its conformational preferences can also be investigated.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules can be explained by the differences in their physicochemical properties, which are encoded in molecular descriptors. researchgate.net
In a hypothetical QSAR study involving this compound and related compounds, various molecular descriptors would be calculated. These can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Geometric properties, surface area, volume.
Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges.
A mathematical model, often based on statistical methods like multiple linear regression or partial least squares, is then developed to create an equation that relates a selection of these descriptors to the observed biological activity. mdpi.comnih.gov A robust QSAR model should be statistically significant and have good predictive power, which is assessed through internal and external validation techniques. nih.gov Such a model could then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding synthetic efforts towards more potent compounds. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Reaction Pathway Analysis and Mechanistic Predictions
A thorough investigation into the reaction pathway for the formation of this compound would typically involve high-level computational methods, such as Density Functional Theory (DFT), to model the reaction at the atomic level. Such studies would elucidate the step-by-step mechanism, identify key intermediates and transition states, and calculate the associated energy changes throughout the reaction coordinate.
The esterification reaction is anticipated to proceed via a nucleophilic acyl substitution mechanism. In this proposed pathway, the hydroxyl group of 4-hydroxybenzophenone (B119663) would act as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. This would lead to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of the chloride leaving group, would yield the final ester product, this compound.
A detailed computational analysis would provide crucial data points to support and quantify this proposed mechanism. The following tables represent the type of data that would be generated from such a study; however, it is critical to note that the values presented are hypothetical, as no specific literature has been found to provide them for this exact reaction.
Table 1: Hypothetical Calculated Energies for Stationary Points in the Formation of this compound
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants (4-hydroxybenzophenone + 3-chlorobenzoyl chloride) | 0.0 |
| TS1 | Transition state for the formation of the tetrahedral intermediate | Value not available |
| INT1 | Tetrahedral intermediate | Value not available |
| TS2 | Transition state for the collapse of the intermediate | Value not available |
| P | Products (this compound + HCl) | Value not available |
Table 2: Hypothetical Key Geometric Parameters of the Transition State (TS1)
| Parameter | Description | Value (Å or °) |
| d(O-C) | Distance between the nucleophilic oxygen of 4-hydroxybenzophenone and the carbonyl carbon of 3-chlorobenzoyl chloride | Value not available |
| d(C-Cl) | Bond length of the carbonyl carbon to the chlorine atom | Value not available |
| ∠(O-C-O) | Angle of the forming and breaking bonds around the carbonyl carbon | Value not available |
The data in these hypothetical tables would be instrumental in understanding the reaction's feasibility and kinetics. The activation energy, derived from the energy difference between the reactants and the highest energy transition state, would indicate the reaction rate. Furthermore, analysis of the transition state's geometry would offer insights into the steric and electronic factors governing the reaction.
Without dedicated computational studies on this compound, a definitive and quantitative analysis of its reaction pathway and mechanism remains an area for future research. The synthesis of related benzophenone (B1666685) analogs has been documented, often involving a Fries rearrangement of phenyl benzoate (B1203000) precursors to yield hydroxybenzophenones, which can then be subjected to further reactions. researchgate.net This suggests a plausible synthetic route, though the specific mechanistic details and energetics of the final esterification step for this compound are yet to be computationally explored.
Applications in Materials Science and Engineering
Polymer Chemistry and Polymerization Studies
The compound serves as a critical building block in polymer chemistry, enabling the creation of polymers with advanced, light-sensitive features.
The synthesis of 4-Benzoylphenyl 3-chlorobenzoate (B1228886) is typically achieved through a standard esterification reaction. The process involves the reaction of 4-hydroxybenzophenone (B119663) with 3-chlorobenzoyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. This method is analogous to other ester preparations, such as the synthesis of 4-chloro-4'-hydroxybenzophenone (B194592) from 4-chlorobenzoyl chloride and phenol (B47542). ontosight.aiderpharmachemica.comquickcompany.inprepchem.com
Once synthesized, 4-Benzoylphenyl 3-chlorobenzoate can act as a monomer or a comonomer in polymerization reactions. Its benzophenone (B1666685) group is the key to its function in polymerization. Upon exposure to ultraviolet (UV) light, the benzophenone moiety can be excited to a triplet state, enabling it to abstract a hydrogen atom from a nearby polymer chain. This process creates a radical on the polymer, which can then bond with the radical on the benzophenone, forming a covalent cross-link. This photocrosslinking mechanism is fundamental to many of its applications. researchgate.netfrontiersin.org
In some cases, dichlorobenzophenone derivatives can be used in nickel-catalyzed coupling reactions to form high-molecular-mass polymers like poly(benzophenone)s. dtic.mil
Table 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Common Condition | Product |
|---|
The ability of the benzophenone group to initiate photocrosslinking makes this compound a valuable additive for creating robust polymer composites and structured hydrogels. When blended into a polymer matrix, this compound can be activated by UV light to form a network of cross-links, enhancing the mechanical stability and structural integrity of the material. researchgate.netshd-pub.org.rs
In the context of hydrogels, which are water-swollen polymer networks, incorporating monomers with benzophenone groups allows for the formation of surface-attached hydrogels upon UV irradiation. rsc.orgresearchgate.net This C,H-insertion cross-linking reaction (CHiC) is a powerful tool for creating biocompatible coatings for medical devices. rsc.orgresearchgate.net The benzophenone moiety can also be used to crosslink and functionalize native hydrogels that lack inherent photosensitive groups, expanding their utility in areas like 3D cell culture. nih.gov
For polymer-graphene composites, benzophenone-containing macromers can be photocured to create hybrid materials with good photoreactivity and high conversion rates upon UV exposure. researchgate.netshd-pub.org.rs
Photoresponsive polymers are materials that change their properties, such as shape, in response to light. The crosslinking capability of the benzophenone group is central to the development of these "smart" materials. By incorporating a monomer like this compound into a polymer network, it is possible to create materials that can change shape or move when exposed to light.
These materials often function as actuators, which convert light energy into mechanical work. For instance, a copolymer containing a benzophenone derivative can be used to create a thermosensitive layer that, when combined with another polymer layer, forms a bilayer actuator. uni-regensburg.de The photo-crosslinking induced by the benzophenone moiety can fix a temporary shape in the polymer, which can then be recovered upon a different stimulus, forming the basis of shape-memory polymers. mdpi.com This principle is used to develop advanced biomimetic soft robots and other devices that require precise, non-contact control of movement. uni-regensburg.de
Photochemistry and Photoinitiator Applications
The core of this compound's functionality lies in the photochemistry of its benzophenone group, which serves as both a photosensitizer and a photoprotective agent.
Benzophenone and its derivatives are classic Type II photoinitiators. mdpi.com As a photosensitizer, the molecule absorbs UV light and transfers the energy to another molecule, initiating a chemical reaction. This property is crucial in photopolymerization, the process of using light to trigger polymerization, which is fundamental to UV-curing of inks, coatings, and adhesives. ontosight.airesearchgate.net
In photolithography, a key technology for manufacturing microelectronics and displays, photosensitizers are essential components of photoresists. acs.org When a photoresist film containing a benzophenone derivative is exposed to a patterned UV light source, the benzophenone initiates polymerization and crosslinking only in the exposed areas. This creates a pattern of soluble and insoluble regions, which can then be developed to produce high-resolution microstructures. researchgate.net Benzophenone derivatives are often paired with co-initiators like amines to enhance the efficiency of the photopolymerization process. mdpi.comresearchgate.net
Table 2: Functional Roles of the Benzophenone Moiety
| Application | Role of Benzophenone | Mechanism |
|---|---|---|
| Polymer Composites & Hydrogels | Crosslinker | UV-induced hydrogen abstraction and covalent bond formation. researchgate.netrsc.org |
| Photoresponsive Actuators | Photo-switch | Induces shape change through light-triggered crosslinking. uni-regensburg.demdpi.com |
| Photopolymerization | Photosensitizer / Photoinitiator | Absorbs UV light and initiates radical polymerization. ontosight.aiacs.org |
Paradoxically, the same property that makes benzophenone an effective photoinitiator—its ability to absorb UV radiation—also allows it to function as a UV stabilizer. ontosight.ai3vsigma.com When incorporated into plastics, coatings, and other materials, this compound can protect them from the damaging effects of sunlight.
The mechanism involves the benzophenone moiety absorbing harmful UV radiation (typically in the 290-400 nm range) and dissipating the energy harmlessly as heat through molecular vibrations and reversible intramolecular hydrogen bond cleavage, without causing photo-oxidation of the host polymer. 3vsigma.compartinchem.com This prevents the degradation of the polymer, such as yellowing, cracking, and loss of physical properties. partinchem.com Polymerizable UV stabilizers, which are chemically bonded to the polymer chain, offer enhanced durability and permanence compared to simple additives. researchgate.net Benzophenone derivatives are widely used to extend the lifespan of a variety of polymers, including polyolefins, PVC, and polyesters. 3vsigma.comuvabsorber.com
: Coordination Chemistry and Metal Complex Formation
The unique structural characteristics of this compound, featuring both a benzophenone core and a chlorinated benzoate (B1203000) group, make it a molecule of interest in coordination chemistry. These features allow it to act as a ligand, binding to metal ions to form complex structures with tailored properties.
Ligand Design for Lanthanide Complexes
The design of organic ligands is crucial for the development of lanthanide complexes, which are known for their unique luminescent and magnetic properties. researchgate.net The 3-chlorobenzoate portion of the this compound molecule is particularly relevant in this context. Research into 4-halogenobenzoate ligands, such as 4-chlorobenzoate (B1228818) (4-cba), has shown that the presence and nature of the halogen atom can modify the chemical environment and symmetry around the lanthanide ion. rsc.org
Studies on europium(III) complexes with various 4-halogenobenzoate ligands have demonstrated that the ligand's structure directly influences the resulting complex's properties. For instance, the complex [Eu(4-cba)₃]·2H₂O was found to have one of the lowest symmetries around the europium(III) ion compared to other halogenated analogues. This lower symmetry is a critical factor that can affect the luminescent properties of the material. Furthermore, this specific complex exhibited one of the highest non-radiative energy transfer rates from the ligand to the europium(III) ion. rsc.org Understanding these structure-property relationships is fundamental for designing new ligands for lanthanide complexes with specific optical characteristics. nih.gov
Table 1: Properties of Europium(III) Complexes with Halogenated Benzoate Ligands
| Complex | Symmetry around Eu(III) | Ligand-to-Metal Energy Transfer |
|---|---|---|
| [Eu(4-fba)₃(H₂O)₂] | Highest | Moderate |
| [Eu(4-cba)₃]·2H₂O | Lowest | Highest |
| [Eu(4-bba)₃]·5/2H₂O | Lowest | Highest |
| [Eu(4-iba)₃(H₂O)(dmf)]₂ | Lowest | Moderate |
Data sourced from a comparative study on 4-halogenobenzoate ligands. rsc.org
Organometallic Derivatives and Their Properties (e.g., Anticorrosion)
The formation of organometallic derivatives through the coordination of metal ions is a key area of materials science. nih.govsysrevpharm.org The 4-benzoylphenyl group within the target molecule provides a structural backbone that can be functionalized to create effective corrosion inhibitors. An example of a related compound, (E)-5-((4-benzoylphenyl)diazenyl)-2-hydroxybenzoic acid (AD4), has been synthesized and studied for its ability to protect mild steel in acidic environments. scispace.com
This organic inhibitor functions by adsorbing onto the metal surface, a process that was found to follow the Langmuir adsorption isotherm. Both potentiodynamic polarization and gravimetric measurements showed that the inhibition efficiency of AD4 increases with its concentration but decreases at higher temperatures. The compound acts as a mixed-type inhibitor, meaning it affects both the anodic and cathodic corrosion reactions. scispace.com These findings suggest that organometallic derivatives based on the 4-benzoylphenyl scaffold of this compound could be developed for similar anticorrosion applications.
Table 2: Corrosion Inhibition Efficiency of a Related Benzoylphenyl Derivative (AD4) on Mild Steel in 0.5 M HCl
| Inhibitor Conc. (ppm) | Inhibition Efficiency (%) at 303 K | Corrosion Rate (mm/year) at 303 K |
|---|---|---|
| 100 | 79.5 | 2.57 |
| 200 | 85.2 | 1.86 |
| 300 | 88.7 | 1.42 |
| 400 | 90.9 | 1.14 |
| 500 | 92.4 | 0.95 |
Data adapted from research on (E)-5-((4-benzoylphenyl)diazenyl)-2-hydroxybenzoic acid. scispace.com
Optical Materials Development
Benzophenone and its derivatives are well-known for their photochemical properties, making them valuable components in the development of optical materials. The this compound structure incorporates this photoactive benzophenone moiety.
Fabrication of Optical Films and Lenses
Derivatives of benzophenone and related aromatic ketones are utilized in the formulation of photopolymerizable compositions used to create optical components. For instance, compounds like 4-chlorobenzophenone (B192759) are cited in patents for oxime ester photoinitiators, which are essential for producing optical films, fibers, and lenses. epo.orggoogle.com These photoinitiators absorb light and generate reactive species that trigger polymerization, allowing for the precise fabrication of micro-optical elements like microlenses. google.com The development of such materials is critical for applications in telecommunications, optical data storage, and displays. google.comresearchgate.net The structural similarity of this compound to these compounds suggests its potential as a component or precursor in formulations for curable optical materials.
Photochemical Stability in Optical Devices
The photochemical stability of materials used in optical devices is paramount for their longevity and performance. The benzophenone group is inherently sensitive to light. tcichemicals.com Aromatic esters containing a benzophenone moiety, such as benzoic acid 4-benzoyl-phenyl ester, are known to undergo a photo-Fries rearrangement upon UV irradiation. researchgate.net This photochemical reaction involves the cleavage of the ester bond and rearrangement of the molecular structure, leading to the formation of hydroxyl ketone groups. researchgate.net
While this reactivity is exploited in some applications like photolithography, it can be a detriment to the long-term stability of an optical device if not properly managed. The sensitivity of benzophenone derivatives to light, heat, and air must be considered during the design and use of optical components containing them. tcichemicals.com Therefore, understanding the specific photochemical behavior of this compound would be crucial for determining its suitability and predicting its operational lifetime in optical devices.
Future Research Directions and Emerging Paradigms
Novel Synthetic Routes and Catalytic Systems
The synthesis of 4-Benzoylphenyl 3-chlorobenzoate (B1228886) can be envisaged through two primary disconnection approaches: the formation of the ester linkage or the construction of the benzophenone (B1666685) skeleton.
Esterification Strategies: A primary route involves the esterification of 4-hydroxybenzophenone (B119663) with 3-chlorobenzoyl chloride or 3-chlorobenzoic acid. While traditional methods may employ stoichiometric activating agents, future research will likely focus on more sophisticated catalytic systems.
Greener Esterification: A modified Steglich esterification using less hazardous solvents like acetonitrile (B52724) presents a greener alternative to traditional methods that often rely on chlorinated solvents. jove.com This approach can yield high purity esters without the need for column chromatography. jove.com
Biocatalysis: The use of enzymes, particularly lipases, is a burgeoning area in ester synthesis. nih.govrsc.org Lipases can catalyze esterification under mild conditions, often with high selectivity, reducing energy consumption and waste. ontosight.airesearchgate.net Research into identifying or engineering lipases that can efficiently couple 4-hydroxybenzophenone and 3-chlorobenzoic acid would be a significant advancement. nih.govrsc.orgresearchgate.netrsc.org
Hypervalent Iodine Reagents: Novel benziodazolone reagents have been shown to facilitate the esterification of alcohols with 3-chlorobenzoic acid, offering an alternative to traditional methods. semanticscholar.org
Benzophenone Synthesis: The Friedel-Crafts acylation is a classic method for synthesizing benzophenones. oregonstate.edu Future research will likely focus on greener and more efficient catalytic systems.
Heterogeneous Catalysts: The use of solid acid catalysts, such as metal oxides (e.g., ZnO) or metal triflates, can simplify product purification and catalyst recycling. chemistryjournals.net
Ionic Liquids: Ionic liquids can act as both catalyst and solvent in Friedel-Crafts acylations, offering a recyclable and potentially more efficient reaction medium. researchgate.net
Photochemical Methods: Recent advancements have demonstrated photochemical methods for generating radicals that can lead to the synthesis of benzophenone-type structures, offering a metal-free and mild alternative. bohrium.com
A comparative overview of potential synthetic strategies is presented in Table 1.
| Method | Reactants | Catalyst/Reagent | Potential Advantages |
| Esterification | 4-hydroxybenzophenone, 3-chlorobenzoyl chloride/acid | DCC/DMAP (Steglich) | High yield, mild conditions |
| 4-hydroxybenzophenone, 3-chlorobenzoic acid | Lipase | Green, high selectivity, mild conditions | |
| 4-hydroxybenzophenone, 3-chlorobenzoic acid | Benziodazolone | Novel reactivity | |
| Friedel-Crafts Acylation | Benzene (B151609), 3-chlorobenzoyl chloride | AlCl₃ (traditional) | Well-established |
| Benzene, 3-chlorobenzoyl chloride | ZnO, Metal triflates | Greener, recyclable catalyst | |
| Benzene, 3-chlorobenzoyl chloride | Ionic Liquid | Recyclable solvent/catalyst |
Table 1: Potential Synthetic Routes for 4-Benzoylphenyl 3-chlorobenzoate
Advanced Materials Applications and Performance Optimization
The benzophenone moiety in this compound is a well-known photophore, making this compound a prime candidate for applications in materials science, particularly as a photoinitiator. researchgate.netbohrium.com
Photoinitiators for Polymerization: Benzophenone and its derivatives are widely used as Type II photoinitiators. polymerinnovationblog.com Upon exposure to UV light, they can abstract a hydrogen atom from a co-initiator (like an amine or alcohol) to generate free radicals, which then initiate polymerization. polymerinnovationblog.com Research into this compound could focus on:
Efficiency and Wavelength Absorption: Investigating the absorption spectrum and photoinitiation efficiency of the compound. The substitution pattern on both aromatic rings could influence the absorption wavelength and the efficiency of intersystem crossing to the reactive triplet state. researchgate.netresearchgate.netresearchgate.netresearchgate.net
Migration and Stability: Developing larger, more functionalized benzophenone derivatives can reduce migration from the cured polymer, which is a critical issue in applications like food packaging and biomedical devices. researchgate.net The structure of this compound offers a scaffold for further modification to increase molecular weight and improve compatibility with polymer matrices.
Two-Photon Polymerization: Advanced applications in microfabrication and 3D printing utilize two-photon absorption. Designing benzophenone derivatives with extended π-conjugation can enhance their two-photon absorption cross-section. mdpi.com
Light Stabilizers: Benzophenone derivatives are also used as UV absorbers to protect materials from photodegradation. google.com this compound could be investigated for its potential to improve the light fastness of dyed polyester (B1180765) materials. google.com
Performance optimization would involve tuning the substitution pattern to achieve desired properties such as solubility, absorption maxima, and thermal stability. A comparison of properties for related benzophenone derivatives is shown in Table 2.
| Compound | Application | Key Property |
| Benzophenone | Photoinitiator | Hydrogen abstraction |
| 2-Hydroxy-4-methoxybenzophenone | UV absorber | UV absorption, photostability |
| 4-Phenylbenzophenone | Photoinitiator | High photoreactivity |
Table 2: Applications and Properties of Benzophenone Derivatives
Interdisciplinary Research at the Chemistry-Biology Interface
The intersection of chemistry and biology offers fertile ground for exploring the potential bioactivity of this compound. Benzophenone and its derivatives have been reported to exhibit a wide range of biological activities. mdpi.comrsc.org
Potential Pharmacological Activities:
Anti-inflammatory Agents: Benzophenone esters and sulfonates have shown potential as anti-inflammatory agents by inhibiting the production of reactive oxygen species (ROS) and nitric oxide (NO). nih.govresearchgate.net The anti-inflammatory potential of this compound could be a fruitful area of investigation. nih.govresearchgate.net
Anticancer Activity: Numerous natural and synthetic benzophenones have demonstrated cytotoxic effects against various cancer cell lines. rsc.orgrsc.org Screening this compound for its anticancer properties would be a logical step.
Antimicrobial Properties: The structural motifs present in the target molecule are found in compounds with known antimicrobial activity. rsc.org
Biochemical Probes: Benzophenone photophores are valuable tools in chemical biology for photoaffinity labeling. nih.gov Their ability to form covalent bonds with C-H bonds upon photoactivation allows for the identification of binding sites in proteins and other biomolecules. nih.gov this compound could be functionalized to create probes for studying protein-ligand interactions.
Future research in this area would involve systematic screening for various biological activities and, if promising results are found, subsequent lead optimization and mechanism of action studies.
Sustainable Synthesis and Green Chemistry Principles
Adhering to the principles of green chemistry is paramount in modern chemical synthesis. The production of this compound can be designed to be more environmentally benign.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. Catalytic approaches are inherently more atom-economical than stoichiometric ones.
Use of Renewable Feedstocks: While the core aromatic structures are currently derived from petrochemicals, future research could explore the use of bio-based platform chemicals as starting materials.
Benign Solvents: Replacing hazardous solvents with greener alternatives like water, supercritical CO₂, or bio-derived solvents is a key goal. ontosight.ai Solvent-free reactions are an even more attractive option. jetir.org
Catalyst Recyclability: The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused for multiple cycles is a cornerstone of sustainable chemical manufacturing. jetir.org
By integrating these principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint and contributing to a circular economy.
Q & A
Q. What are the common synthetic routes for 4-Benzoylphenyl 3-chlorobenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 3-chlorobenzoic acid derivatives with a benzophenone moiety. A key route is the esterification of 3-chlorobenzoyl chloride with 4-hydroxybenzophenone under anhydrous conditions, using a base like pyridine to absorb HCl byproducts. Reaction optimization includes:
- Catalyst Selection : Ferric chloride (FeCl₃) can enhance chlorination efficiency in precursor synthesis .
- Temperature Control : Maintain 0–5°C during acid chloride formation to minimize side reactions (e.g., hydrolysis) .
- Solvent Choice : Use dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility of aromatic intermediates .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester linkage (δ ~4.5–5.5 ppm for benzoyl protons) and aromatic substitution patterns .
- IR Spectroscopy : Detect ester carbonyl stretching (~1740 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₃ClO₃) .
Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points)?
- Methodological Answer : Cross-validate data using authoritative databases (e.g., NIST Chemistry WebBook ). For example:
- If melting points vary, perform differential scanning calorimetry (DSC) with pure samples.
- Compare crystallinity via X-ray diffraction (XRD), as polymorphic forms can affect observed properties .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use ethyl acetate/hexane mixtures to remove unreacted starting materials .
- Column Chromatography : Employ silica gel with a gradient of DCM:ethyl acetate (9:1 to 4:1) to separate ester derivatives from chlorinated byproducts .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to identify reactive sites (e.g., carbonyl carbons for nucleophilic attack) .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polarity effects in DMSO vs. toluene) .
Q. What experimental designs are suitable for studying the thermal stability of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen/air atmospheres .
- Isothermal Stability Studies : Incubate samples at 40–80°C and monitor degradation via HPLC, noting hydrolysis products (e.g., 3-chlorobenzoic acid) .
Q. How can researchers investigate structure-activity relationships (SAR) for this compound in medicinal chemistry?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 3-chloro group with bromo or trifluoromethyl groups to assess potency changes .
- Crystallographic Analysis : Resolve X-ray structures to correlate bond angles/distances with biological activity (e.g., binding to kinase targets) .
Q. What mechanistic insights can be gained from studying degradation pathways under acidic/basic conditions?
- Methodological Answer :
- pH-Dependent Hydrolysis : Expose the compound to HCl/NaOH (0.1–1 M) and track ester cleavage via LC-MS. Use kinetic modeling to determine rate constants .
- Radical Scavengers : Add antioxidants (e.g., BHT) to assess oxidative degradation mechanisms .
Q. How can this compound be applied in material science research?
- Methodological Answer :
- Polymer Modifiers : Incorporate into polyesters to study thermal stability enhancements (TGA/DSC monitoring) .
- Liquid Crystals : Evaluate mesophase behavior by attaching to biphenyl cores and analyzing via polarized optical microscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
